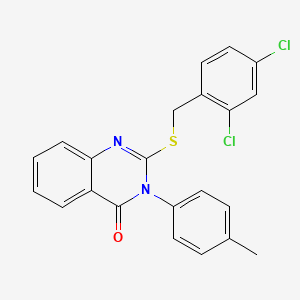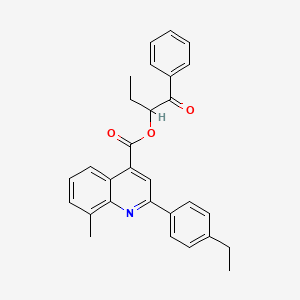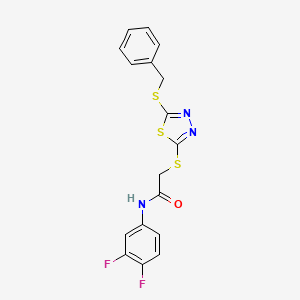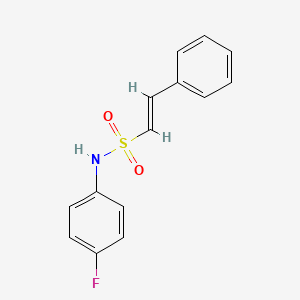
4-((3-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylbenzylidene group, an m-tolyl group, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. This reaction is usually carried out under basic conditions, such as in the presence of sodium hydroxide or potassium hydroxide.
Introduction of the Benzylidene Group: The 3-methylbenzylidene group is introduced via a condensation reaction between the triazole derivative and 3-methylbenzaldehyde. This reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid.
Attachment of the m-Tolyl Group: The m-tolyl group is incorporated through a nucleophilic substitution reaction, where the triazole derivative reacts with an appropriate m-tolyl halide, such as m-tolyl chloride, in the presence of a base like sodium hydride or potassium carbonate.
Formation of the Thiol Group: The thiol group is introduced by reacting the triazole derivative with a thiolating agent, such as thiourea or hydrogen sulfide, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in specialized reactors with controlled temperature, pressure, and other parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-((3-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the benzylidene group, to form the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The triazole ring and the aromatic groups can participate in various substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine, and nitration can be carried out using nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound has been investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, are being explored. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-((3-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its specific application:
Antimicrobial Activity: The compound may disrupt the cell membrane of bacteria or fungi, leading to cell lysis and death. It may also inhibit key enzymes involved in microbial metabolism.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
4-((3-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a phenyl group instead of the m-tolyl group and may exhibit different chemical reactivity and biological activity.
4-((4-Methylbenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol: This compound has a p-tolyl group instead of the m-tolyl group, which may affect its steric and electronic properties.
4-((3-Methylbenzylidene)amino)-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol: This compound has an o-tolyl group instead of the m-tolyl group, leading to potential differences in its chemical behavior and applications.
Properties
CAS No. |
478256-41-6 |
|---|---|
Molecular Formula |
C17H16N4S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4S/c1-12-5-3-7-14(9-12)11-18-21-16(19-20-17(21)22)15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H,20,22)/b18-11+ |
InChI Key |
VSULKKGGVULQSM-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039129.png)
![3-(4-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039139.png)


![[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12039154.png)




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12039192.png)
![[3-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12039199.png)



